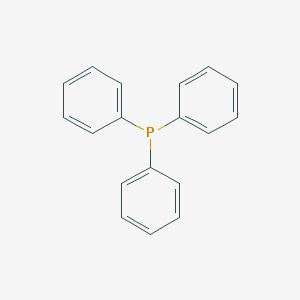

Triphenylphosphine

Beschreibung

Eigenschaften

IUPAC Name |

triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P, Array, (C6H5)3P | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triphenylphosphine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triphenylphosphine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6399-81-1 (hydrobromide) | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026251 | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor) | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³ | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 50 °C: 0.017 | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

603-35-0 | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26D26OA393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °F (NTP, 1992), 80.5 °C, 80 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vorbereitungsmethoden

Step 1: Synthesis of Triphenyl Phosphine Sulfide

Phosphorus trichloride (PCl₃), sublimed sulfur (S₈), and benzene (C₆H₆) react in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or BF₃) under reflux conditions (70–100°C) for 8–10 hours. Benzene acts as both solvent and reactant, with the reaction proceeding via nucleophilic substitution:

The crude product is isolated by quenching in an ice-water mixture, followed by benzene extraction and recrystallization from acetone-water to yield white PPh₃S crystals (purity >99%).

Step 2: Reduction to this compound

PPh₃S undergoes reduction using zinc, iron, or nickel powder at 350–400°C under inert conditions. The exothermic reaction generates PPh₃, which is purified via ethanol recrystallization:

This method achieves a 70.5% yield with 99.4% purity, offering scalability for industrial production due to its straightforward solvent recovery and minimal byproducts.

Industrial Single-Step Sodium-Mediated Coupling

ChemicalBook documents an industrial-scale synthesis employing sodium metal, chlorobenzene (PhCl), and PCl₃:

Reaction Mechanism and Optimization

The reaction proceeds via a radical mechanism, where sodium reduces chlorobenzene to phenyl radicals, which subsequently coordinate with PCl₃. Key parameters include:

-

Temperature : 50–60°C to balance reaction rate and side-product formation.

-

Solvent : Toluene or xylene to stabilize intermediates.

-

Molar Ratios : PCl₃:Na = 1:6, ensuring complete dechlorination.

Yields exceed 95% under optimized conditions, with NaCl byproduct removed via aqueous washing.

Catalytic Phosphorylation of Phenol

A high-yield (95.8%) method reported in ChemicalBook utilizes barium bis(trifluoromethylsulfonyl)imide as a catalyst for the phosphorylation of phenol with phosphorus oxychloride (POCl₃):

Procedure and Conditions

-

Catalyst Loading : 0.5 wt% relative to phenol.

-

Solvent : Toluene at 50°C for 3.5 hours.

-

Workup : Neutralization with NaOH, followed by distillation to isolate PPh₃.

This method eliminates hazardous sodium handling but requires precise pH control to prevent hydrolysis of POCl₃.

Single-Step Synthesis with Controlled Initiation

The CN1069273A patent describes a modified single-step process addressing initiation challenges in traditional methods. Chlorobenzene and PCl₃ are concurrently added to sodium dispersed in toluene under nitrogen at 50–60°C.

Key Innovations

-

Initiation Phase : 5–30% of total chlorobenzene is added first to generate phenyl radicals, mitigating uncontrolled exothermic reactions.

-

Reaction Time : 60–90 minutes post-addition, yielding PPh₃ with >98% purity.

Phenylalkali Metal Route

US4212831A discloses a low-temperature (20–30°C) synthesis using phenylsodium (PhNa) and PCl₃ in non-polar solvents:

Advantages and Limitations

-

Solvents : Benzene or toluene prevent side reactions with polar solvents.

-

Yield : 85–90% with high purity, but phenylalkali preparation adds complexity.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Two-Step (CN103073584A) | PCl₃, S₈, C₆H₆, Zn | 70–400°C, 10–14 hrs | 70.5% | 99.4% | Industrial |

| Sodium-Mediated (ChemBook) | PCl₃, PhCl, Na | 50–60°C, 2–3 hrs | 95% | 99% | Industrial |

| Catalytic (ChemBook) | PhOH, POCl₃ | 50°C, 3.5 hrs | 95.8% | 99.8% | Lab/Industrial |

| Single-Step (CN1069273A) | PCl₃, PhCl, Na | 50–60°C, 2–4 hrs | 98% | 98% | Industrial |

| Phenylalkali (US4212831A) | PhNa, PCl₃ | 20–30°C, 1–2 hrs | 90% | 99% | Lab |

Analyse Chemischer Reaktionen

Oxidation Reactions

Triphenylphosphine can undergo oxidation when exposed to air, leading to the formation of this compound oxide:

This reaction is significant in synthetic chemistry as this compound oxide can serve as a reagent for various transformations.

Chlorination Reactions

This compound reacts with chlorine gas to produce this compound dichloride:

This compound is moisture-sensitive and is utilized in organic synthesis to convert alcohols into alkyl chlorides, facilitating further reactions.

Formation of this compound Sulfide

This compound reacts rapidly with elemental sulfur to form this compound sulfide. The reaction is highly efficient and can be represented as follows:

In a study, this reaction was completed in less than one minute at room temperature, yielding a pale-yellow solution that precipitated this compound sulfide as a white solid with an 88% yield .

Wittig Reaction

One of the most notable applications of this compound is in the Wittig reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes:

This reaction allows for the formation of double bonds in organic molecules, making it invaluable in synthetic organic chemistry.

Mitsunobu Reaction

This compound also plays a crucial role in the Mitsunobu reaction, which facilitates the conversion of alcohols into nucleophiles. The general reaction can be summarized as follows:

In this context, DBAD (Diethyl azodicarboxylate) acts as an activating agent for the alcohol, leading to successful nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Triphenylphosphine has a wide range of applications in scientific research:

Wirkmechanismus

Triphenylphosphine exerts its effects through various mechanisms, depending on the reaction:

As a Ligand: It coordinates with transition metals, forming complexes that can catalyze organic reactions.

As a Reducing Agent: It donates electrons to electrophiles, reducing them to their corresponding products.

As a Nucleophile: It participates in nucleophilic substitution reactions, forming phosphonium salts.

Vergleich Mit ähnlichen Verbindungen

Inorganic Triphenylphosphine (PBaz₃)

PBaz₃ (Baz = B₃H₂N₃H₃) is an inorganic analog of Ph₃P with a boron-nitrogen framework replacing phenyl groups. While PBaz₃ and Ph₃P share similar Lewis basicity and crystal lattice geometries, their chemical reactivity diverges sharply:

Trifluoromethyl-Substituted Phosphines

Phosphines with trifluoromethyl (–CF₃) substituents exhibit tunable properties:

- Mono-CF₃ Derivatives: These compounds (e.g., Ph₂P–CF₃) show reactivity akin to Ph₃P and trimethylphosphine (PMe₃), retaining nucleophilic character .

- Di-/Tri-CF₃ Derivatives : Increasing CF₃ substitution (e.g., (CF₃)₃P) shifts behavior toward tristrifluoromethylphosphine, characterized by enhanced electron-withdrawing effects and reduced basicity .

Key Difference : CF₃ groups modulate electronic properties, enabling tailored applications in fluorinated solvent systems or electron-deficient catalytic environments.

Functional Analogs

This compound Oxide (Ph₃PO)

Ph₃PO, the oxidized form of Ph₃P, is a common byproduct with emerging synthetic utility:

- Reactivity: Unlike Ph₃P, Ph₃PO undergoes selective P–C, C–H, and P–O bond cleavage using sodium, yielding diverse organophosphorus compounds (e.g., phosphinates, phosphonates) .

- Applications : Ph₃PO is utilized in fluoride-sensing coordination polymers, leveraging its ability to engage in intramolecular proton transfer .

Key Difference: Ph₃PO’s stability limits its reducing capacity but enables novel bond functionalization pathways inaccessible to Ph₃P.

Polymer-Supported this compound (PS-Ph₃P)

PS-Ph₃P, a heterogeneous analog of Ph₃P, addresses challenges in product isolation:

- Advantages: Facilitates filtration-based removal of phosphine oxide byproducts, streamlining purification in reactions like Mitsunobu and Staudinger .

- Limitations : Reduced loading capacity (~3 mmol/g) compared to soluble Ph₃P may necessitate higher catalyst quantities .

Key Difference : PS-Ph₃P enhances process sustainability but may compromise reaction efficiency in stoichiometric applications.

Application-Based Analogs

Reducing Agents

- Ph₃P : Reduces nitroso compounds (e.g., α-nitroso-β-napthol) to azaylides and phosphine oxides, critical in fluorescent probe synthesis .

- Triisopropyl Phosphite: Replaces Ph₃P in Mitsunobu reactions, offering easier product isolation despite lower nucleophilicity .

Key Difference: Triisopropyl phosphite is preferred in large-scale Mitsunobu reactions, while Ph₃P remains irreplaceable in azaylide-forming reductions.

Ligands in Coordination Chemistry

- Ph₃P : Stabilizes Pd(0) complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) but forms labile bonds with softer metals like Co(II) .

- Pyridyl Thioureas : Form stronger, more rigid complexes with Pt(II), enhancing catalytic durability in niche applications compared to Ph₃P .

Key Difference : Ligand choice dictates metal complex stability and catalytic cycle efficiency, with Ph₃P excelling in Pd-mediated transformations.

Data Tables

Table 1: Comparative Properties of Ph₃P and Structural Analogs

| Compound | Structure | Reactivity with H₂O | Oxidation Product | Key Application |

|---|---|---|---|---|

| Ph₃P | Organic (P–C₆H₅) | Stable | Ph₃PO | Cross-coupling catalysis |

| PBaz₃ | Inorganic (B–N) | Releases PH₃ | P(OBaz)₃ | Inorganic synthesis |

| Ph₂P–CF₃ | Mono-CF₃ | Stable | CF₃–phosphine oxide | Fluorinated systems |

Biologische Aktivität

Triphenylphosphine (TPP) is an organophosphorus compound widely recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TPP, focusing on its mechanisms of action, applications in cancer therapy, and potential as a mitochondrial-targeting agent.

Overview of this compound

This compound is characterized by its chemical formula and is commonly used as a ligand in coordination chemistry. Its ability to form stable complexes with various metals enhances its utility in catalysis and organic synthesis. However, its biological activities have garnered significant attention, especially regarding its role in cancer treatment and mitochondrial function.

Mitochondrial Targeting

One of the most significant properties of TPP is its affinity for mitochondria. TPP can selectively accumulate in the mitochondria due to the higher membrane potential found in these organelles compared to the cytoplasm. This property is utilized in designing mitochondria-targeted drugs that enhance therapeutic efficacy while minimizing toxicity to normal cells. For instance, TPP has been linked to doxorubicin (DOX) to form TPP-DOX complexes, which have shown improved targeting and reduced drug resistance in cancer cells .

Antitumor Activity

Recent studies have demonstrated that TPP derivatives exhibit potent antitumor activity. For example, TPP derivatives of allylbenzenes were found to be two to three orders of magnitude more effective than their parent compounds, with IC50 values ranging from 1 to 10 µM against A549 lung cancer cells. These derivatives also enhanced the efficacy of paclitaxel, a commonly used chemotherapeutic agent, indicating their potential as adjuvants in cancer therapy .

Study 1: Mitochondrial Targeting and Drug Resistance

In a study focusing on mitochondrial targeting, researchers developed TPP-conjugated drugs that effectively delivered DOX to mitochondria. This approach not only enhanced drug accumulation in cancer cells but also induced apoptosis through mitochondrial pathways. The study highlighted the potential for reversing drug resistance mechanisms by targeting mitochondrial DNA replication .

Study 2: Selectivity Towards Cancer Cells

A recent investigation into TPP derivatives revealed their selective toxicity towards tumor cells compared to non-tumor cells. The study reported that a 100 µM solution of PPh3 derivatives caused up to 85% cell death in A549 cancer cells while sparing HEK293T non-cancer cells (only 15-20% death). This selectivity is attributed to the differential depolarization of mitochondrial membranes in cancerous versus normal cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Compound | IC50 (µM) | Target Cell Line | Selectivity |

|---|---|---|---|

| This compound Derivative 1 | 1-10 | A549 | Highly toxic for A549; low for HEK293T |

| TPP-DOX Complex | Not specified | Drug-resistant tumors | Enhanced apoptosis through mitochondria targeting |

| Allylbenzene-TPP Derivative | 2-3 | A549 | Increased antitumor activity |

Challenges and Future Directions

Despite its promising applications, the use of TPP-based compounds presents challenges such as potential development of drug resistance through mechanisms like overexpression of P-glycoprotein (P-gp) and increased glutathione transferase activity. Ongoing research aims to overcome these hurdles by optimizing TPP derivatives for better efficacy and reduced side effects .

Q & A

Q. What experimental protocols are recommended for synthesizing high-purity triphenylphosphine (TPP) in academic labs?

TPP is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with phenylmagnesium bromide (Grignard reagent) or phenyllithium under inert conditions. Key steps include:

- Slow addition of PCl₃ to the organometallic reagent at 0–5°C to control exothermicity .

- Post-reaction hydrolysis with ammonium chloride to isolate TPP.

- Recrystallization from ethanol or hexane to achieve >98% purity, validated by GC-MS or melting point analysis (80.5–81.5°C) .

Q. How should researchers characterize this compound to confirm identity and purity?

- Structural confirmation : Use P NMR (δ ≈ -5 ppm in CDCl₃) and IR spectroscopy (P-C stretching at 1090 cm⁻¹) .

- Purity assessment : Melting point analysis (sharp 80–82°C range) and elemental analysis (C: 82.4%, H: 5.8%, P: 11.8%) .

- Impurity detection : GC-HRMS with chromatographic deconvolution to identify trace byproducts (e.g., this compound oxide) .

Q. What safety precautions are critical when handling TPP in laboratory settings?

- Store TPP under nitrogen at 0–6°C to prevent oxidation .

- Use fume hoods for synthesis due to pyrophoric Grignard reagents .

- Avoid prolonged skin contact; TPP is a mild irritant (LD₅₀ >2000 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TPP-mediated reaction yields under varying catalytic conditions?

Studies show TPP’s efficiency as a ligand or reductant depends on:

- Molar ratio : Catalytic amounts (50–100 mol%) reduce reaction times (e.g., 72 hours for stereoselective syntheses), while sub-50% ratios prolong kinetics .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Staudinger reactions .

- Oxidation control : Use degassed solvents to minimize TPP→TPP oxide conversion, which deactivates catalytic sites .

Q. What analytical strategies address discrepancies in crystallographic data for TPP-containing complexes?

- Single-crystal XRD : Resolve steric effects in TPP-ligated metal complexes (e.g., distorted tetrahedral vs. trigonal bipyramidal geometries) .

- DFT calculations : Compare experimental bond lengths (e.g., P-C: 1.83 Å) with theoretical models to validate structural assignments .

- Thermogravimetric analysis (TGA) : Assess thermal stability of TPP adducts, particularly in coordination polymers .

Q. How can researchers optimize TPP’s role in ligand design for organometallic catalysis?

- Electronic tuning : Substitute aryl groups with electron-withdrawing (e.g., p-CF₃) or donating (e.g., p-OMe) groups to modulate metal-ligand bond strength .

- Steric profiling : Quantify Tolman cone angles (e.g., 145° for TPP) to predict catalytic activity in cross-coupling reactions .

- Mechanistic studies : Use P NMR to track ligand exchange dynamics in real-time (e.g., in Suzuki-Miyaura catalysis) .

Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.